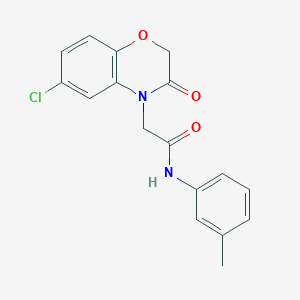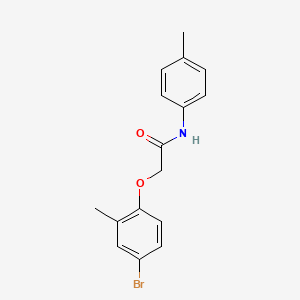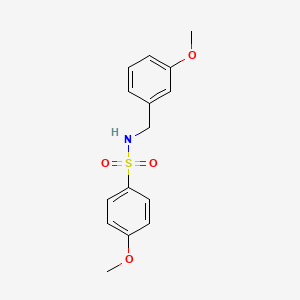![molecular formula C17H17N3O4 B5820007 N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide, also known as NSC 693868, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The exact mechanism of action of N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 is not fully understood, but it is believed to act as a modulator of multiple signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to modulate the activity of several ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Finally, this compound has been shown to modulate neurotransmitter release, suggesting that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has several advantages for use in lab experiments. This compound is relatively easy to synthesize and produces high yields of pure product. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been extensively studied and its effects are well-characterized. However, there are also some limitations to its use. N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may complicate its use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine the optimal dosing and delivery methods for N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 in cancer treatment. Additionally, research is needed to determine the potential of this compound for treating other diseases, such as inflammatory disorders and neurological disorders. Finally, further studies are needed to fully elucidate the mechanism of action of N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868, which may lead to the development of more targeted therapies based on this compound.
Métodos De Síntesis
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 can be synthesized using a multi-step process that involves the reaction of 3-pyridinecarboxaldehyde with 4-morpholinecarboxylic acid to form an imine intermediate, which is then reacted with furfurylamine to yield the final product. This method has been optimized to produce high yields of pure N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868.
Aplicaciones Científicas De Investigación
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to have anti-inflammatory effects, which may make it useful for treating inflammatory diseases such as arthritis. Finally, this compound has been shown to modulate neurotransmitter release, suggesting that it may have potential as a treatment for neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
N-[(E)-3-morpholin-4-yl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-16(15-4-2-8-24-15)19-14(11-13-3-1-5-18-12-13)17(22)20-6-9-23-10-7-20/h1-5,8,11-12H,6-7,9-10H2,(H,19,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRGRXHJDOMWFX-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)


![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)


![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)

![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)